molecular formula C118H120O24 B14849743 Chiral triptycene-derived tri(crown ether)

Chiral triptycene-derived tri(crown ether)

Cat. No.: B14849743
M. Wt: 1922.2 g/mol
InChI Key: YMFKPGURRNLFJB-UHFFFAOYSA-N
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Description

Chiral triptycene-derived tri(crown ether) is a unique compound that combines the structural features of triptycene and crown ethers. Triptycene is a rigid, three-dimensional molecule with a propeller-like shape, consisting of three benzene rings arranged at 120° angles. Crown ethers are macrocyclic compounds known for their ability to complex with cations. The combination of these two structures results in a compound with unique properties, including chiral recognition and molecular encapsulation capabilities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of chiral triptycene-derived tri(crown ether) typically involves the functionalization of triptycene at specific positions to introduce crown ether moieties. One common approach is the use of a two-step fragment-coupling reaction. Initially, triptycene is functionalized with reactive groups such as hydroxyl or amino groups. These intermediates are then reacted with crown ether precursors under conditions that promote macrocyclization .

Industrial Production Methods: This includes optimizing reaction conditions for yield and purity, using scalable purification techniques such as chromatography, and ensuring the availability of high-purity starting materials .

Chemical Reactions Analysis

Types of Reactions: Chiral triptycene-derived tri(crown ether) can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Chiral triptycene-derived tri(crown ether) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which chiral triptycene-derived tri(crown ether) exerts its effects is primarily based on its ability to form stable complexes with guest molecules. The chiral nature of the compound allows for enantioselective recognition, making it useful in separating enantiomers of chiral compounds. The molecular targets and pathways involved include hydrogen bonding, π-π interactions, and van der Waals forces .

Comparison with Similar Compounds

  • Triptycene-derived calixarenes
  • Triptycene-derived heteracalixarenes
  • Triptycene-derived tetralactam macrocycles
  • Triptycene-derived molecular tweezers

Uniqueness: Chiral triptycene-derived tri(crown ether) stands out due to its combination of a rigid triptycene backbone and the macrocyclic crown ether structure. This unique combination provides enhanced stability, chiral recognition, and the ability to form stable host-guest complexes, making it highly valuable in various scientific and industrial applications .

Properties

Molecular Formula

C118H120O24

Molecular Weight

1922.2 g/mol

InChI

InChI=1S/C118H120O24/c1-117-93-75-105-108(140-72-60-128-48-42-122-54-66-134-102-36-30-84-18-6-12-24-90(84)114(102)111-87-21-9-3-15-81(87)27-33-99(111)131-63-51-119-39-45-125-57-69-137-105)78-96(93)118(2,97-79-109-106(76-94(97)117)138-70-58-126-46-40-120-52-64-132-100-34-28-82-16-4-10-22-88(82)112(100)115-91-25-13-7-19-85(91)31-37-103(115)135-67-55-123-43-49-129-61-73-141-109)98-80-110-107(77-95(98)117)139-71-59-127-47-41-121-53-65-133-101-35-29-83-17-5-11-23-89(83)113(101)116-92-26-14-8-20-86(92)32-38-104(116)136-68-56-124-44-50-130-62-74-142-110/h3-38,75-80H,39-74H2,1-2H3

InChI Key

YMFKPGURRNLFJB-UHFFFAOYSA-N

Canonical SMILES

CC12C3=CC4=C(C=C3C(C5=CC6=C(C=C51)OCCOCCOCCOC7=C(C8=CC=CC=C8C=C7)C9=C(C=CC1=CC=CC=C19)OCCOCCOCCO6)(C1=CC3=C(C=C21)OCCOCCOCCOC1=C(C2=CC=CC=C2C=C1)C1=C(C=CC2=CC=CC=C21)OCCOCCOCCO3)C)OCCOCCOCCOC1=C(C2=CC=CC=C2C=C1)C1=C(C=CC2=CC=CC=C21)OCCOCCOCCO4

Origin of Product

United States

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